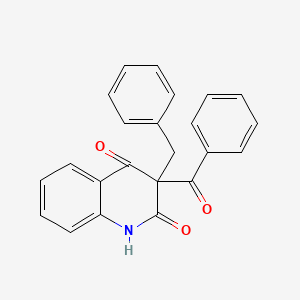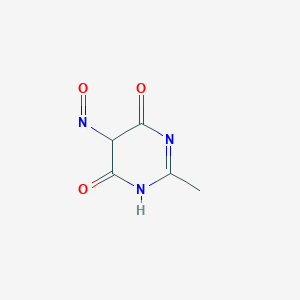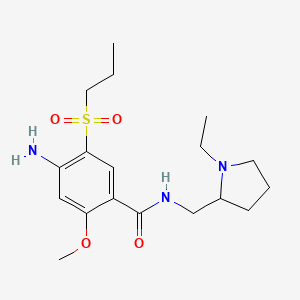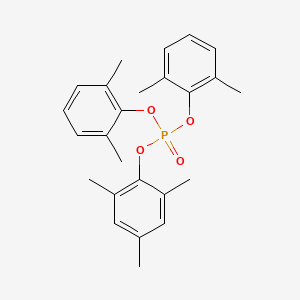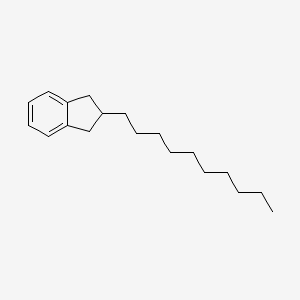
1H-Indene, 2-decyl-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 2-decyl-2,3-dihydro- is an organic compound that belongs to the class of indanes It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 2-decyl-2,3-dihydro- typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 2-decylindene using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This reaction results in the reduction of the double bond in the indene ring, yielding the desired 2-decyl-2,3-dihydro-1H-indene .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene, 2-decyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated indanes.
Applications De Recherche Scientifique
1H-Indene, 2-decyl-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1H-Indene, 2-decyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Indane (2,3-Dihydro-1H-indene): A parent compound with a similar bicyclic structure but without the decyl substituent.
1H-Indene, 2,3-dihydro-4-methyl-: A methyl-substituted derivative with different chemical properties.
1H-Indene, 2,3-dihydro-4,7-dimethyl-: Another methyl-substituted derivative with unique reactivity .
Uniqueness: 1H-Indene, 2-decyl-2,3-dihydro- is unique due to its decyl substituent, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
66292-05-5 |
|---|---|
Formule moléculaire |
C19H30 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2-decyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-12-17-15-18-13-10-11-14-19(18)16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3 |
Clé InChI |
QSLCYKGOSTVZKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
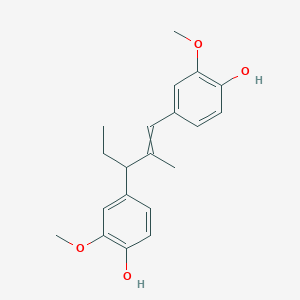


![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
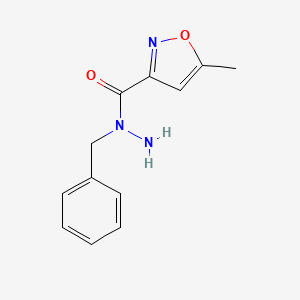
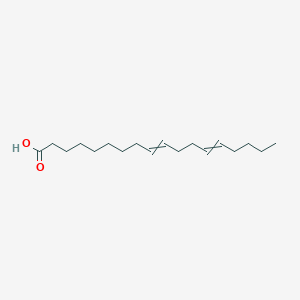
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)

